An In-depth Technical Guide to the Physical Properties of 1-Quinolin-5-yl-methylamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 1-Quinolin-5-yl-methylamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of 1-Quinolin-5-yl-methylamine hydrochloride (CAS No: 1187931-81-2), a key building block in contemporary drug discovery and development.[1][2][3] Tailored for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, this document outlines the methodologies for determining critical physicochemical parameters. While specific experimental data for this compound is not extensively published, this guide furnishes detailed, field-proven protocols for the evaluation of its identity, purity, and stability. The causality behind experimental choices is elucidated to empower researchers in their laboratory investigations. This guide addresses the existing ambiguity in literature regarding the hydrochloride salt form and focuses on the monohydrochloride, while acknowledging the reported dihydrochloride.
Introduction and Structural Elucidation
1-Quinolin-5-yl-methylamine hydrochloride is a pivotal intermediate in the synthesis of a variety of bioactive molecules. Its quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents. A critical point of clarification is the existence of both a monohydrochloride (C₁₀H₁₀N₂·HCl) and a dihydrochloride (C₁₀H₁₀N₂·2HCl) form reported in the literature, with distinct CAS numbers and molecular weights. This guide will primarily focus on the monohydrochloride, CAS: 1187931-81-2.[1][2][3]
Chemical Identity
| Property | Value | Source |
| Chemical Name | 1-Quinolin-5-yl-methylamine hydrochloride | [1] |
| Synonyms | Quinolin-5-ylmethanamine hydrochloride | [4] |
| CAS Number | 1187931-81-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁ClN₂ (or C₁₀H₁₀N₂·HCl) | [1][3] |
| Molecular Weight | 194.66 g/mol | [3] |
| Appearance | Solid, Off-white to yellow crystalline powder | - |
| Purity | ≥ 95% | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 1-Quinolin-5-yl-methylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule. For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum.[5][6][7]
Expected ¹H NMR Spectral Features:
-
Quinoline Protons: A series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be influenced by the position of the methylamine substituent.
-
Methylamine Protons: The methylene (-CH₂-) protons adjacent to the quinoline ring and the amine group will likely appear as a singlet or a multiplet, depending on the solvent and proton exchange. The amine protons (-NH₃⁺) may appear as a broad singlet.
-
Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are commonly used. In D₂O, the amine protons will exchange with deuterium and their signal will disappear.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-Quinolin-5-yl-methylamine hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For amine hydrochlorides, characteristic vibrational bands are expected.[8][9][10][11][12]
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3250 | N-H stretch (primary amine salt) | Broad |
| 3000-2850 | C-H stretch (aromatic and aliphatic) | Medium to strong |
| 1625-1560 | N-H bend (primary amine salt) | Medium |
| ~1600, ~1500 | C=C and C=N stretch (quinoline ring) | Sharp, medium to strong |
| 1335-1250 | C-N stretch (aromatic amine) | Medium to strong |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of 1-Quinolin-5-yl-methylamine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For quinoline derivatives, fragmentation often involves the quinoline ring system.[13][14][15][16][17]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The peak corresponding to the free base (C₁₀H₁₀N₂) at m/z 158.
-
Major Fragments: Loss of the methylamine group or fragmentation of the quinoline ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
Data Analysis: Interpret the resulting mass spectrum to confirm the molecular weight and deduce the fragmentation pathways.
Physicochemical Properties
Melting Point
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol: Melting Point Determination [18][19][20][21]
-
Sample Preparation: Finely powder a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[22][23][24][25]
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of 1-Quinolin-5-yl-methylamine hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, buffer solutions at various pH values) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and other properties.
Experimental Protocol: pKa Determination (Potentiometric Titration)
-
Solution Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions in the titration curve.
Solid-State Properties and Stability
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter for formulation, packaging, and storage.[][27][28][29][30]
Experimental Protocol: Gravimetric Sorption Analysis (GSA)
-
Instrumentation: Use a dynamic vapor sorption (DVS) analyzer.
-
Sample Preparation: Place a small, accurately weighed amount of the sample in the instrument.
-
Methodology: Expose the sample to a range of controlled relative humidity (RH) levels at a constant temperature. The instrument continuously measures the change in mass as the sample absorbs or desorbs water.
-
Data Analysis: Generate a sorption-desorption isotherm by plotting the change in mass versus RH. This provides a detailed profile of the compound's hygroscopic behavior.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and stability.[31][32][33][34]
Screening for Polymorphism:
Polymorphism can be investigated by recrystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms can be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Chemical Stability
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy. Amine hydrochlorides are generally more stable than their free base counterparts.[35][36][37][38]
Forced Degradation Studies:
To assess the intrinsic stability of the molecule, forced degradation studies are performed under various stress conditions:
-
Acid/Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Heating the solid material.
-
Photostability: Exposure to light.
The degradation products are then identified and quantified using a stability-indicating analytical method, typically HPLC.
Safety and Handling
Based on available safety data sheets, 1-Quinolin-5-yl-methylamine hydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[23]
Hazard Statements: H302, H315, H319, H332, H335
Precautionary Measures:
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
This technical guide provides a framework for the comprehensive physical characterization of 1-Quinolin-5-yl-methylamine hydrochloride. While specific experimental values for many properties are not yet established in the public domain, the protocols and theoretical considerations presented herein offer a robust starting point for researchers. A thorough understanding of these physical properties is paramount for the successful development of new therapeutic agents derived from this versatile chemical scaffold.
Visualizations
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization.
Decision Tree for Salt Form Identification
Caption: Decision tree for identifying the hydrochloride salt form.
References
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